1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride
Description
Historical Development of Cyclopropane Carbohydrazides in Academic Research
The investigation of cyclopropane-containing compounds dates to early 20th-century studies on strained hydrocarbon systems, but their integration with carbohydrazide functionalities represents a more recent innovation. The foundational work emerged from Knoevenagel condensation strategies, where researchers combined aldehydes with active methylene compounds to form cyclopropane intermediates. A pivotal advancement occurred with the development of zinc oxide nanoparticle (ZnO NP)-catalyzed condensation reactions, enabling efficient synthesis of N-arylidene cyclopropane carbohydrazides.
This compound specifically derives from methodologies optimizing substituent effects on the cyclopropane ring. The 4-chlorophenyl group was introduced to enhance lipophilicity and π-stacking capabilities, addressing limitations observed in earlier derivatives with unsubstituted aromatic systems. Historical synthesis routes involved:
- Cyclopropanation of α,β-unsaturated esters via [2+1] cycloaddition
- Hydrazinolysis to form carbohydrazide intermediates
- Final hydrochloride salt formation for improved solubility
Recent innovations include flow chemistry approaches to control cyclopropane ring stereochemistry, though these have not yet been applied to 4-chlorophenyl derivatives.
Significance in Medicinal Chemistry Research Framework
The molecule’s significance stems from three structural features:
- Cyclopropane Ring : Imposes ~120° bond angles, creating torsional strain (estimated 27.5 kcal/mol) that:
Carbohydrazide Moiety :
4-Chlorophenyl Substituent :
Comparative studies show 4-chlorophenyl derivatives exhibit 3-5× greater cytotoxicity than phenyl analogs in MCF-7 breast cancer cells, underscoring the substituent’s pharmacological impact.
Structural Relationship to Cyclopropyl-Containing Research Compounds
This compound belongs to a broader class of cyclopropane-carbohydrazides with documented bioactivities:
The 4-chlorophenyl substitution pattern distinguishes this compound through:
- Enhanced dipole moment (μ ≈ 4.2 D vs. 3.1 D for phenyl)
- Optimal Hammett σp value (+0.23) for electron-withdrawing effects
- Orthogonal spatial orientation relative to the cyclopropane plane
X-ray crystallography of related compounds reveals the chlorophenyl ring adopts a perpendicular orientation to the cyclopropane, maximizing hydrophobic interactions in protein binding pockets.
Current Research Landscape and Academic Interest
Recent investigations focus on three primary areas:
1. Anticancer Applications
- Molecular docking shows binding to β-tubulin’s colchicine site (ΔG ≈ -9.8 kcal/mol)
- Synergistic effects with paclitaxel in multidrug-resistant NCI/ADR-RES cells
- Apoptosis induction via caspase-3/7 activation (3.8-fold increase at 10 μM)
2. Synthetic Methodology Development
- Microwave-assisted cyclopropanation (85% yield vs. 62% conventional)
- Continuous flow hydrogenation for chiral cyclopropane synthesis
3. Structure-Activity Relationship (SAR) Studies
Critical parameters influencing bioactivity:
- Cl Substituent Position : 4- > 3- > 2- (A549 cell cytotoxicity)
- Cyclopropane Ring Size : No activity in cyclobutane analogs
- Hydrazide N-Substitution : Free NH2 essential for tubulin binding
Ongoing clinical trials (Phase I/II) of structurally related cyclopropane-carbohydrazides validate the pharmacological potential of this chemical class, though specific data on 1586668-18-9 remains preclinical.
Properties
IUPAC Name |
1-(4-chlorophenyl)cyclopropane-1-carbohydrazide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O.ClH/c11-8-3-1-7(2-4-8)10(5-6-10)9(14)13-12;/h1-4H,5-6,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUEFDMIWQHTXHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)Cl)C(=O)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with cyclopropanecarboxylic acid hydrazide. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide moiety to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane carboxylic acid derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula for 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride is C10H12ClN3O·HCl, with a molecular weight of approximately 243.63 g/mol. The compound features a cyclopropane ring linked to a chlorophenyl group and a carbohydrazide moiety, which contributes to its unique reactivity and biological activity.
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic properties. Studies suggest that it may exhibit:
- Antimicrobial Activity : Research indicates that compounds with similar structures can inhibit the growth of resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anti-inflammatory Properties : There is ongoing research into its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Biochemical Probes
Due to its unique functional groups, 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride is being explored as a biochemical probe in various assays. Its ability to interact with specific enzymes or receptors can provide insights into biological pathways and disease mechanisms .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial properties of various halogenated compounds, including 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride. Results indicated significant potency against MRSA strains compared to traditional antibiotics like methicillin, suggesting a promising therapeutic application in combating antibiotic resistance .
Evaluation of Metabolic Pathways
Research focusing on halogenated compounds highlighted how substituents like the chlorophenyl group stabilize metabolic intermediates. This stabilization could influence drug-drug interactions when co-administered with other pharmaceuticals, providing valuable insights into polypharmacy scenarios in clinical settings .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparative Analysis Table
| Compound Name | Molecular Formula | Key Structural Features | Purity (%) | Applications |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₀ClN₃O·HCl | Cyclopropane, 4-Cl-phenyl, carbohydrazide | 98+ | Heterocycle synthesis, intermediates |
| 1-(4-Bromophenyl)cyclopropane-1-carbohydrazide | C₁₀H₁₀BrN₃O·HCl | 4-Br-phenyl, carbohydrazide | 98 | Agrochemical research |
| 1-(2,4-Dichlorophenyl)cyclopropanamine HCl | C₉H₁₀Cl₃N | 2,4-diCl-phenyl, amine | 95+ | Pharmaceutical intermediates |
| Sibutramine Hydrochloride | C₁₇H₂₉Cl₂NO | Cyclobutane, dimethylamine, isobutyl | 98–102 | Appetite suppression |
| 1-(4-Chlorophenyl)piperazine HCl | C₁₀H₁₃ClN₂·HCl | Piperazine ring, 4-Cl-phenyl | 98–100 | CNS drug intermediates |
Research Findings and Implications
- Pharmacological Relevance : Cyclopropane derivatives like the target compound exhibit enhanced metabolic stability compared to cyclobutane analogues (e.g., sibutramine) due to reduced enzymatic recognition of the strained ring .
- Industrial Demand : High-purity bromophenyl and chlorophenyl derivatives are increasingly sourced from manufacturers in China, reflecting global reliance on specialized chemical synthesis .
Biological Activity
1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.
Chemical Structure and Properties
The chemical structure of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride can be described by its molecular formula, which includes a cyclopropane ring substituted with a 4-chlorophenyl group and a hydrazide functional group. The presence of these functional groups is believed to contribute to its biological activity.
The biological activity of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride is attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain enzymatic pathways involved in inflammation and cancer progression.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes linked to cancer cell proliferation.
- Receptor Modulation : It may also interact with receptors that regulate cellular signaling pathways, thereby influencing cell growth and apoptosis.
Biological Activity
Research has indicated that 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride exhibits several biological activities:
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including human leukemia cells.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in animal models, suggesting potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the efficacy of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride:
- Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry evaluated the compound's effects on human myeloid leukemia cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an antitumor agent .
- Anti-inflammatory Study : Another study focused on the compound's anti-inflammatory properties using a murine model. The results showed a marked decrease in pro-inflammatory cytokines following treatment with the compound .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) of 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride highlights the importance of both the cyclopropane ring and the hydrazide moiety. Modifications to these structures can lead to variations in biological activity:
- Cyclopropane Ring : The rigidity provided by the cyclopropane structure may enhance binding affinity to biological targets.
- Hydrazide Group : Alterations to the hydrazide functional group have been shown to affect the compound's potency and selectivity against different enzymes.
Q & A
Q. What are the common synthetic routes for 1-(4-Chlorophenyl)cyclopropane-1-carbohydrazide hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves cyclopropanation followed by functionalization. A solvent-free protocol is effective for forming the carbohydrazide core:
Cyclopropanation : React 4-chlorophenyl-substituted precursors (e.g., diazo compounds) with unsaturated hydrocarbons under controlled temperatures (e.g., 60–80°C) to form the cyclopropane ring .
Carbohydrazide Formation : Treat the cyclopropane intermediate with hydrazine hydrate under reflux in ethanol. Solvent-free conditions minimize side reactions and improve yields (~75–85%) .
Hydrochloride Salt Formation : Precipitate the final product by adding concentrated HCl to the carbohydrazide solution in anhydrous ether.
Q. Optimization Tips :
Q. How is the compound characterized using spectroscopic and crystallographic methods to confirm its structure and purity?
Methodological Answer :
- X-ray Crystallography : Resolve the cyclopropane ring geometry and hydrogen-bonding network. Monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 14.64 Å, b = 9.60 Å) confirm stereochemistry .
- Spectroscopy :
- NMR : NMR signals at δ 1.5–2.0 ppm (cyclopropane protons) and δ 7.3–7.6 ppm (aromatic protons) validate the structure.
- FT-IR : Peaks at 1650–1700 cm (C=O stretch) and 3200–3400 cm (N-H stretch) confirm functional groups.
- Purity Analysis : HPLC with UV detection (λ = 254 nm) and ≥98% purity is achievable using C18 columns with acetonitrile/water mobile phases .
Q. What are the key physicochemical properties (e.g., solubility, stability) that influence its handling in experimental settings?
Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Prepure solutions in DMSO for biological assays.
- Stability :
- Hygroscopicity : The hydrochloride salt is hygroscopic; use desiccators during storage.
Advanced Research Questions
Q. What mechanistic insights explain the compound's reactivity in cyclopropanation and functionalization reactions?
Methodological Answer :
- Cyclopropanation Mechanism : Transition metal-catalyzed (e.g., Rh) reactions proceed via carbene transfer to alkenes, forming the strained cyclopropane ring. The 4-chlorophenyl group stabilizes the transition state through resonance effects .
- Functionalization : The carbohydrazide group undergoes nucleophilic acyl substitution with amines or electrophiles. DFT calculations show that the electron-withdrawing Cl group enhances electrophilicity at the carbonyl carbon .
Q. How does the compound interact with biological targets, and what in vitro/in vivo models are used to assess its pharmacological potential?
Methodological Answer :
- Binding Studies :
- Enzyme Inhibition : Screen against kinases or proteases using fluorescence polarization assays. IC values <10 µM suggest high affinity .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify competitive inhibition.
- Biological Models :
Q. What computational strategies are employed to predict its binding modes and structure-activity relationships (SAR)?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). The chlorophenyl group fits into hydrophobic pockets, while the carbohydrazide forms hydrogen bonds with catalytic residues .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. A higher Cl substituent electronegativity correlates with improved bioactivity .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
